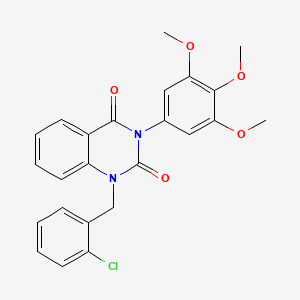

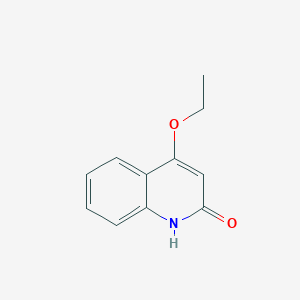

1-(2-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a range of biological activities, and its synthesis and mechanism of action have been studied extensively.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Quinazoline-2,4(1H,3H)-dione derivatives are pivotal intermediates in pharmaceutical development, serving as key building blocks for synthesizing numerous commercially available drugs like Zenarestat, Prazosin, Bunazosin, and Doxazosin. Their synthesis, especially through environmentally friendly methods, remains a significant research focus. Chemical fixation of CO2 to 2-aminobenzonitriles has emerged as a novel strategy for synthesizing functionalized quinazoline-2,4(1H,3H)-diones, indicating the potential for greener chemistry applications (Vessally et al., 2017).

Antitumor and Herbicidal Applications

Quinazoline-2,4(1H,3H)-diones have been identified for their antitumor proliferation activities. An improved method for synthesizing quinazoline-2,4(1H,3H)-dione derivatives with diverse molecular points has shown significant inhibition of in vitro growth across various human tumor cell lines (Zhou et al., 2013). Additionally, novel triketone-containing quinazoline-2,4-dione derivatives synthesized for herbicidal evaluation demonstrated promising broad-spectrum weed control and excellent crop selectivity, indicating their potential as effective herbicides (Wang et al., 2014).

Green Chemistry and Catalysis

The pursuit of sustainable chemistry has led to the development of methods for synthesizing quinazoline-2,4(1H,3H)-diones using green chemistry principles. For example, solvent-free synthesis utilizing carbon dioxide and catalytic amounts of DBU or DBN has been explored, showcasing an efficient and environmentally friendly approach to producing these compounds (Mizuno et al., 2007).

Selective Receptor Antagonists

Research into 3-hydroxy-quinazoline-2,4-dione derivatives has highlighted their potential as selective Gly/NMDA and AMPA receptor antagonists, demonstrating the chemical versatility of quinazoline-2,4(1H,3H)-diones in developing targeted therapies for neurological disorders (Colotta et al., 2004).

Propiedades

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O5/c1-30-20-12-16(13-21(31-2)22(20)32-3)27-23(28)17-9-5-7-11-19(17)26(24(27)29)14-15-8-4-6-10-18(15)25/h4-13H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKOFCGWRUFQEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2762745.png)

![(8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2762747.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2762750.png)

![4-[(Methylamino)methyl]benzamide hydrochloride](/img/structure/B2762754.png)

![(2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B2762762.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2762764.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2762766.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2762768.png)